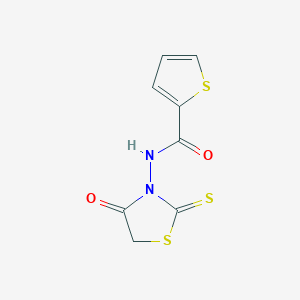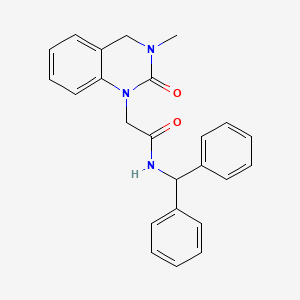
Thiophene-2-carboxylic acid, (4-oxo-2-thioxothiazolidin-3-yl)amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-OXO-2-SULFANYLIDENE-13-THIAZOLIDIN-3-YL)THIOPHENE-2-CARBOXAMIDE is a compound that belongs to the class of thiazolidinones, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-OXO-2-SULFANYLIDENE-13-THIAZOLIDIN-3-YL)THIOPHENE-2-CARBOXAMIDE typically involves the reaction of carboxylic acid hydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water. This method is considered “green” due to the use of water as a solvent, which aligns with the principles of green chemistry . The reaction proceeds under mild conditions, and the yields are nearly quantitative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and the use of water as a solvent suggest that scalable and environmentally friendly methods could be developed based on the laboratory synthesis routes .
Chemical Reactions Analysis
Types of Reactions
N-(4-OXO-2-SULFANYLIDENE-13-THIAZOLIDIN-3-YL)THIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiophene derivatives .
Scientific Research Applications
N-(4-OXO-2-SULFANYLIDENE-13-THIAZOLIDIN-3-YL)THIOPHENE-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including antimicrobial and anticancer activities.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic and optical properties.
Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of N-(4-OXO-2-SULFANYLIDENE-13-THIAZOLIDIN-3-YL)THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolidinones and thiophene derivatives, such as:
- N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides
- N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides
Uniqueness
N-(4-OXO-2-SULFANYLIDENE-13-THIAZOLIDIN-3-YL)THIOPHENE-2-CARBOXAMIDE is unique due to its combination of a thiazolidine ring and a thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and materials science .
Properties
CAS No. |
6007-79-0 |
|---|---|
Molecular Formula |
C8H6N2O2S3 |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C8H6N2O2S3/c11-6-4-15-8(13)10(6)9-7(12)5-2-1-3-14-5/h1-3H,4H2,(H,9,12) |
InChI Key |
VHEUSORCSLOHQF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=S)S1)NC(=O)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{(1S,2S,5R)-2-[2-(Aminocarbothioyl)hydrazino]-6,8-dioxabicyclo[3.2.1]oct-4-yliden}-1-hydrazinecarbothioamide](/img/structure/B11076488.png)

![3-(4-tert-butylphenyl)-11-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11076517.png)


![N-[3,5-bis(trifluoromethyl)phenyl]-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide](/img/structure/B11076534.png)
![N-[5-(3,4-dimethoxyphenyl)-2-methyl-3-furoyl]-3-(1H-indol-2-yl)alanine](/img/structure/B11076539.png)
![1,1'-Pentane-1,3-diylbis[3-(4-ethoxyphenyl)(thiourea)]](/img/structure/B11076552.png)
![7-(dimethylamino)-5-methyl-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11076556.png)
![(2Z)-2-{3-[(4-bromobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11076563.png)
![N-(3-chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B11076565.png)
![Urea, 1-(3,5-dimethyl-[1,2,4]triazol-4-yl)-3-(2-methylbenzoyl)-](/img/structure/B11076573.png)
![3,5-dimethyl-7-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11076577.png)
![3'-Methyl-1-(2-morpholin-4-YL-2-oxoethyl)-5'-(1-naphthyl)-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11076584.png)
